molecular formula C18H17ClFNO B1327296 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-89-5

3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327296
CAS No.: 898774-89-5
M. Wt: 317.8 g/mol
InChI Key: COOCFFXUFPOJSP-UHFFFAOYSA-N
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Description

Structural Overview and Significance

3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone is a halogenated aromatic compound with the molecular formula C₁₈H₁₇ClFNO and a molecular weight of 317.79 g/mol . Its structure comprises a benzophenone backbone—two phenyl rings linked by a carbonyl group—with distinct substituents:

  • A chloro (-Cl) group at position 3
  • A fluoro (-F) group at position 5
  • A pyrrolidinomethyl group (-CH₂-pyrrolidine) at position 2'

The SMILES notation for this compound is O=C(C1=CC=CC=C1CN2CCCC2)C3=CC(F)=CC(Cl)=C3 , reflecting its stereoelectronic configuration. The chloro and fluoro groups introduce electron-withdrawing effects, enhancing the compound’s reactivity in electrophilic substitution and cross-coupling reactions. Meanwhile, the pyrrolidinomethyl group contributes steric bulk and basicity, facilitating interactions with biological targets such as enzymes or receptors.

This structural complexity underpins its significance in:

  • Medicinal chemistry : As a scaffold for drug candidates targeting neurological or inflammatory pathways.
  • Materials science : As a photoinitiator or UV stabilizer due to benzophenone’s inherent photochemical properties.

Historical Context in Benzophenone Chemistry

Benzophenone derivatives have been studied since the 19th century, with Carl Graebe’s 1874 work on benzophenone reduction marking early milestones. The unmodified benzophenone structure (Ph₂CO ) was initially synthesized via Friedel-Crafts acylation, a method still relevant today.

The introduction of halogen substituents and heterocyclic moieties (e.g., pyrrolidine) emerged in the mid-20th century, driven by:

  • Pharmaceutical demand : Halogens improve metabolic stability and binding affinity, as seen in antipsychotics and antibiotics.
  • Industrial applications : Chloro-fluoro benzophenones gained traction as UV filters and polymer additives.

This compound represents a modern iteration of these efforts, combining halogenation with nitrogen-containing functional groups for tailored bioactivity.

Position in Halogenated Aromatic Compound Research

Halogenated aromatic compounds are pivotal in synthetic and medicinal chemistry due to their:

  • Enhanced lipophilicity , improving membrane permeability.
  • Electronic modulation , enabling precise control over reaction kinetics.

This compound occupies a niche within two research trajectories:

A. Halogenated Benzophenones

Compared to simpler derivatives like 4-chloro-benzophenone or 3-fluoro-benzophenone , its dual halogenation and pyrrolidine substitution confer unique properties:

Feature This compound 4-Chloro-Benzophenone
Molecular Weight 317.79 g/mol 216.68 g/mol
Polar Surface Area 20.3 Ų 17.1 Ų
Rotatable Bonds 4 2

Data derived from PubChem entries .

The pyrrolidinomethyl group increases rotational flexibility and hydrogen-bonding capacity , making it more adaptable in drug-receptor interactions.

B. Pyrrolidine-Functionalized Aromatics

Pyrrolidine rings are common in bioactive molecules (e.g., sunitinib , an anticancer drug). When appended to benzophenones, they enable:

  • Conformational restraint , stabilizing ligand-target complexes.
  • Basic nitrogen sites , facilitating salt formation for improved solubility.

This compound’s design aligns with trends in fragment-based drug discovery , where modular aromatic systems are optimized for target engagement.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOCFFXUFPOJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643665
Record name (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-89-5
Record name (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone core is generally synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. This step forms the ketone linkage between two aromatic rings, providing the backbone for further functionalization.

Attachment of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via nucleophilic substitution or reductive amination on the benzophenone intermediate. Typical conditions involve:

  • Reacting the halogenated benzophenone derivative with pyrrolidine.
  • Using bases such as sodium hydride or potassium carbonate to facilitate substitution.
  • Employing polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity.
  • Reaction temperatures ranging from 80 to 120 °C, with reflux conditions maintained for 6–12 hours.

Purification is achieved through recrystallization or chromatographic techniques to remove side products such as over-alkylated species.

Step Reagents/Conditions Purpose/Outcome Notes
1. Benzophenone core formation Benzoyl chloride, substituted benzene, AlCl3 Formation of ketone-linked aromatic core Friedel-Crafts acylation
2. Halogenation (fluorination and chlorination) Anhydrous HF (preferred), KF, NaF; 150–200 °C; 4–10 MPa; 10–15 h Selective introduction of Cl and F substituents Direct fluorination of trichloromethyl precursors
3. Amination and purification Pyrrolidine, base (NaH, K2CO3), DMF, reflux 6–12 h Attachment of pyrrolidinomethyl group Nucleophilic substitution; purification by recrystallization
  • Reaction Efficiency: Using anhydrous HF as both solvent and fluorinating agent improves fluorination efficiency and product purity, reducing side reactions such as over-fluorination or substitution at undesired positions.

  • Purification Techniques: Multi-step purification involving washing, vacuum distillation, and recrystallization is essential to achieve high-purity 3-chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone, especially to remove residual fluorination materials and by-products.

  • Reaction Parameters: Careful control of temperature and pressure during fluorination is critical. Temperatures below 150 °C result in incomplete fluorination, while temperatures above 200 °C increase side product formation, including undesired isomers.

  • Nucleophilic Substitution: The choice of solvent and base significantly affects the yield and selectivity of pyrrolidinomethyl group attachment. Polar aprotic solvents and mild bases favor higher yields and reduce side reactions.

The preparation of this compound is a sophisticated process involving:

  • Friedel-Crafts acylation to form the benzophenone core.
  • Selective fluorination and chlorination under controlled conditions using anhydrous HF or fluoride salts.
  • Nucleophilic substitution to introduce the pyrrolidinomethyl group.

Optimization of reaction conditions and purification steps is essential to obtain high-purity product suitable for research and industrial applications. The methods described are supported by patent literature and chemical synthesis research, ensuring their reliability and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone has been investigated for its potential as a lead compound in drug discovery. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations have indicated the ability to inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic avenues for chronic inflammatory diseases.

2. Biological Activity

The biological activities of this compound are summarized in the following table:

Activity TypeDescription
AntimicrobialEffective against certain bacterial strains; potential for developing new antibiotics.
AnticancerInhibits proliferation in cancer cell lines; mechanism involves apoptosis induction.
Anti-inflammatoryReduces cytokine production; may be useful in treating chronic inflammatory diseases.
AntidepressantShows promise in modulating neurotransmitter levels associated with mood regulation.
AnticonvulsantPotential to stabilize neuronal excitability, offering therapeutic avenues for epilepsy treatment.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound on MES-SA and MES-SA/Dx5 cell lines, an IC50 value of approximately 15 µM was recorded, demonstrating significant cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table compares it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Piperidinomethyl-4'-trifluoromethylbenzophenoneContains a piperidine ring instead of pyrrolidineDifferent nitrogen heterocycle affects reactivity
4-Chloro-4'-trifluoromethylbenzophenoneLacks the nitrogen-containing substituentPrimarily used in industrial applications
3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenoneContains a piperazine moietyExhibits distinct biological properties

The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Heterocyclic Amine Variations

The compound’s closest structural analogs include other benzophenone derivatives with variations in halogen substituents or amine moieties (see Table 1):

Compound Name Substituents (Positions) Heterocyclic Amine Key Inferred Properties
3-Chloro-5-fluoro-2'-pyrrolidinomethyl BP Cl (3), F (5) Pyrrolidinomethyl (2') Moderate steric bulk; high polarity
3-Bromo-3'-piperidinomethyl BP Br (3) Piperidinomethyl (3') Higher radical stability (Br vs. Cl)
2-Carboethoxy-3'-piperidinomethyl BP Carboethoxy (2) Piperidinomethyl (3') Enhanced hydrophobicity
4'-Bromo-2-(3-pyrrolinomethyl) BP Br (4') Pyrrolinomethyl (2) Reduced steric hindrance

Key Observations :

  • Halogen Substitutions: Bromine (Br) in analogs like 3-Bromo-3'-piperidinomethyl BP may enhance radical stabilization compared to Cl/F due to its lower electronegativity and larger atomic radius . However, Cl/F substitutions in the target compound could enable fine-tuned UV absorption properties for photoactivation .
  • Heterocyclic Amines: Pyrrolidinomethyl (5-membered ring) vs. piperidinomethyl (6-membered ring) alters steric bulk and basicity. Pyrrolidine’s smaller size may improve surface adhesion in spatially controlled crosslinking applications .
Comparison with Parent Benzophenone

The parent benzophenone (BP) lacks substituents, activating at higher wavelengths (~350 nm) for radical generation . This could enhance photoinitiation efficiency in specific polymer systems.

Comparison with Non-Benzophenone Derivatives

Compounds like 3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]pyridine () and pyridazinone derivatives () share halogen/trifluoromethyl substituents but differ in core structure (pyridine vs. benzophenone). These are more likely to exhibit biological activity (e.g., enzyme inhibition) rather than photoinitiator properties, highlighting the importance of the benzophenone core in crosslinking applications .

Biological Activity

3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClFNO. The compound features a benzophenone core with chloro and fluoro substituents on the aromatic ring, alongside a pyrrolidinomethyl group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, with promising results suggesting its potential as an antibacterial agent. The compound's efficacy against pathogens can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the inhibition of critical signaling pathways such as PI3K/Akt and ERK1/2, which are vital for cell survival and proliferation .

Table 1 summarizes the observed anticancer effects across different cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
MCF-7 (Breast)25.977.593.3
PC-3 (Prostate)21.528.715.9
A549 (Lung)28.793.325.1

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Inhibition of Cell Signaling : The compound inhibits key signaling pathways involved in cell growth and survival, notably the PI3K/Akt pathway.
  • Induction of Apoptosis : It promotes apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
  • Antimicrobial Mechanism : The antimicrobial activity may stem from its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • A study examining its effect on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating potent anticancer activity .
  • Another investigation focused on the antibacterial properties revealed that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogenation of benzophenone derivatives followed by functionalization with pyrrolidinomethyl groups. Key steps include:

  • Chlorination/Fluorination : Use of Cl/FeCl₃ or F₂ gas under controlled conditions to introduce halogens at specific positions .
  • Pyrrolidinomethylation : Employing Mannich-type reactions with pyrrolidine and formaldehyde, optimized at 60–80°C in anhydrous THF to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., chloro/fluoro chemical shifts at δ 160–165 ppm for ¹⁹F NMR) .
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆ClFNO).
  • X-ray Crystallography : Resolves stereochemistry; requires single crystals grown via slow evaporation in dichloromethane/hexane .

Advanced: How do solvent-solute interactions affect the compound’s spectroscopic properties, and how can these be modeled experimentally?

Methodological Answer:
Solvatochromic shifts in UV-Vis or IR spectra arise from solvent polarity and hydrogen bonding. For example:

  • ν(C=O) Stretching : In polar solvents (e.g., acetonitrile), hydrogen bonding with water splits the carbonyl peak into two bands (ν ~1670 and 1695 cm⁻¹), detectable via FT-IR titration .
  • DFT Modeling : Use Gaussian09 with PCM solvent models to predict solvatochromic shifts. Compare computed vs. experimental ν(C=O) frequencies (error <10 cm⁻¹) .
  • Kinetic Solvent Effects : Measure reaction rates in varying solvents (e.g., DMSO vs. THF) to correlate dielectric constant with nucleophilic substitution efficiency .

Advanced: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Parameterize the ligand with partial charges from DFT (B3LYP/6-31G*) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro bioactivity data .
  • Reactivity Screening : Simulate nucleophilic attack at the chloro/fluoro positions using transition state theory (NEB method in ORCA) .

Advanced: How can contradictory kinetic data in synthesis pathways be resolved?

Methodological Answer:

  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in carbonyl) to track intermediates via LC-MS .
  • In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., enamine formation during Mannich reactions) .
  • Statistical Analysis : Apply multivariate regression to identify rate-limiting factors (e.g., temperature vs. catalyst loading) .

Safety: What toxicological risks are associated with this compound, and how can exposure be mitigated?

Methodological Answer:

  • Toxicity Profile : Benzophenone derivatives exhibit genotoxicity and endocrine disruption at >50 mg/kg (rodent studies). Use PPE (gloves, fume hood) and limit exposure .
  • Waste Disposal : Neutralize with 10% KOH in ethanol before incineration. Store waste in labeled containers for licensed disposal .

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